cis-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
cis-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H15FO3. It is characterized by the presence of a fluorobenzoyl group attached to a cyclohexane ring, which also bears a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 4-fluorobenzoyl chloride with cyclohexane-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography may be employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
cis-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form alcohols.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
cis-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid
- cis-3-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid
- cis-3-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid
Uniqueness
cis-3-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
(1R,3S)-3-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h4-7,10-11H,1-3,8H2,(H,17,18)/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNKATYHEDQSIH-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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